molecular formula C22H29N5O2 B2914994 7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 851937-75-2

7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

カタログ番号: B2914994
CAS番号: 851937-75-2
分子量: 395.507
InChIキー: RJEAGMATWCEEAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is a synthetic xanthine derivative characterized by a purine-2,6-dione core substituted at positions 1, 3, 7, and 8. The 7-benzyl and 8-(3,5-dimethylpiperidinylmethyl) groups distinguish it from classical methylxanthines like theophylline or doxofylline.

特性

IUPAC Name

7-benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-15-10-16(2)12-26(11-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)13-17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEAGMATWCEEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is a complex purine derivative with potential therapeutic applications. This compound has garnered attention due to its unique structural characteristics and biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine.

The molecular formula of 7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is C26H31N5O2C_{26}H_{31}N_{5}O_{2} with a molecular weight of 445.6 g/mol. The compound features a purine core substituted with a benzyl group and a piperidine moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC26H31N5O2
Molecular Weight445.6 g/mol
IUPAC Name8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-benzylpurine-2,6-dione

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that begin with the formation of the purine core followed by the introduction of the benzyl and piperidine groups. Reaction conditions are optimized to ensure high yields and purity. Techniques such as recrystallization or chromatography are often employed for purification.

Research indicates that 7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can modulate the activity of receptors that play critical roles in cellular signaling.
  • Apoptosis Induction : Studies suggest it may promote apoptosis in cancer cells by upregulating reactive oxygen species (ROS) levels and downregulating oncogenic proteins such as H-Ras .

Anticancer Potential

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • Cell Viability : MTT assays showed significant reductions in cell viability in cancer cell lines treated with the compound.
  • Apoptosis : Flow cytometry analyses indicated increased apoptosis rates in cells treated with 7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione compared to control groups .

Case Studies

A notable study explored the effects of this compound on H-Ras mediated tumorigenesis. The findings revealed that treatment led to:

  • Downregulation of H-Ras Protein : The compound significantly reduced H-Ras protein expression.
  • Altered Signaling Pathways : It inhibited downstream signaling pathways including protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), which are crucial for cancer cell proliferation and survival .

Applications in Medicine

The biological activity of 7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione suggests several potential applications:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for cancer treatment.
  • Neurological Disorders : Given its interaction with neurotransmitter receptors, further research may uncover its utility in treating neurological conditions.

類似化合物との比較

Core Structural Differences

The compound shares a purine-2,6-dione scaffold with other xanthines but diverges in substituent complexity:

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Known Pharmacological Activity
Target Compound 7-Benzyl, 8-(3,5-dimethylpiperidinylmethyl), 1,3-dimethyl ~455.6 (calculated) Not fully characterized (theoretical PDE4/5 inhibition)
Doxofylline (7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione) 7-(1,3-dioxolan-2-ylmethyl), 1,3-dimethyl 266.3 Bronchodilation, PDE4 inhibition
Etophylline (7-(2-hydroxyethyl)-1,3-dimethylxanthine) 7-(2-hydroxyethyl), 1,3-dimethyl 224.2 Bronchodilation, mild cardiovascular effects

Key Observations :

  • The 8-(3,5-dimethylpiperidinylmethyl) substituent adds steric bulk and a basic nitrogen, which may influence receptor binding kinetics or solubility .

Pharmacological Activity

  • Doxofylline : Exhibits selective PDE4 inhibition, reducing bronchoconstriction with minimal cardiovascular side effects .
  • Etophylline: Acts as a non-selective PDE inhibitor, with moderate bronchodilatory effects but higher risk of tachycardia .
  • Target Compound: The 8-substituent’s piperidine moiety may enhance affinity for PDE isoforms (e.g., PDE5) or adenosine receptors, though experimental validation is required.

Pharmacokinetics and Metabolism

  • Lipophilicity : The benzyl and piperidinyl groups in the target compound likely increase logP compared to doxofylline (logP ~0.5) or etophylline (logP ~-0.2), suggesting prolonged half-life but reduced aqueous solubility.
  • Metabolic Stability : Piperidine rings are often metabolized via cytochrome P450 enzymes, whereas benzyl groups may undergo hydroxylation or glucuronidation. This contrasts with doxofylline’s dioxolane ring, which is resistant to oxidation .

Q & A

Q. What experimental frameworks validate synergistic effects with co-administered therapeutics?

  • Methodology : Combine with known PDE inhibitors or β2_2-agonists (e.g., doxofylline derivatives ) in bronchial smooth muscle relaxation assays. Quantify synergy via Chou-Talalay combination indices (CI < 1.0) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。